4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, also known as 4-F-3-MDBP, is an organic compound with a molecular formula of C13H9FO2. It is a white to off-white crystalline solid that is slightly soluble in water. 4-F-3-MDBP is commonly used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals and dyes.
Scientific Research Applications
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and biochemistry. In organic synthesis, 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is used as an intermediate for the synthesis of various organic compounds, such as pharmaceuticals and dyes. In drug discovery, 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is used as a starting material for the synthesis of various drugs, such as antibiotics and anti-cancer drugs. In biochemistry, 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is used as a reagent for the synthesis of various enzymes and proteins.
Mechanism of Action
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is an organic compound that acts as an intermediate in the synthesis of various organic compounds. In the Williamson ether synthesis, 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% reacts with an alkoxide ion to form an ether. In the Knoevenagel condensation, 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% reacts with an aldehyde or ketone to form an ester. In the Ullmann reaction, 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% reacts with an organic halide in the presence of a copper catalyst to form an aromatic compound.
Biochemical and Physiological Effects
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and biochemistry. However, there is limited information available on its biochemical and physiological effects. It is known that 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not toxic to humans and animals, but further research is needed to determine its potential effects on the body.
Advantages and Limitations for Lab Experiments
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% has several advantages and limitations for lab experiments. One of the advantages of using 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is that it is relatively inexpensive and easy to obtain. Additionally, 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a versatile compound that can be used for a variety of applications, such as organic synthesis, drug discovery, and biochemistry. One of the limitations of using 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research involving 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%. One possible direction is to further investigate its biochemical and physiological effects on humans and animals. Additionally, further research could be done to explore the potential applications of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% in drug discovery and biochemistry. Finally, further research could be done to develop new methods for synthesizing 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%, such as using enzymes or other catalysts.
Synthesis Methods
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Ullmann reaction. In the Williamson ether synthesis, an alkoxide ion is reacted with a halogenated aromatic compound, such as 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%, to form an ether. In the Knoevenagel condensation, an aldehyde or ketone is reacted with an amine or an alcohol to form an ester. In the Ullmann reaction, an aromatic compound is reacted with an organic halide in the presence of a copper catalyst.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDBWIMMYNWFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid |
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